![molecular formula C26H23Cl2N3O4S2 B2402898 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-01-7](/img/structure/B2402898.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23Cl2N3O4S2 and its molecular weight is 576.51. The purity is usually 95%.
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Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Structurally related to chlorambucil, a well-known chemotherapeutic agent, this compound exhibits significant biological activity that warrants detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C26H23Cl2N3O3S2. Its structure includes:
- Sulfamoyl group: Enhances solubility and biological interaction.
- Thiazole ring: Contributes to the compound's reactivity and interaction with biological targets.
- Biphenyl moiety: Provides additional stability and potential for further chemical modifications.
Antitumor Properties
Preliminary studies indicate that this compound exhibits high antitumor activity . The compound's mechanism of action is believed to involve:
- DNA alkylation: Similar to other nitrogen mustards, it may form cross-links with DNA, inhibiting replication.
- Cell cycle arrest: Studies suggest that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Antitumor Activity
Study Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
In vitro | HepG2 | 1.30 | Induction of apoptosis |
In vivo | Xenograft model | TGI: 48.89% | Tumor growth inhibition |
Antimicrobial Activity
In addition to its antitumor properties, there is evidence suggesting that this compound may also possess antimicrobial activity . The presence of the thiazole and phenoxy groups could enhance its interaction with microbial targets.
Case Studies
A notable study involved the synthesis of various derivatives of the compound to assess their biological activities. The derivatives were evaluated for their potency against different cancer cell lines, showing promising results in terms of selectivity and efficacy.
Table 2: Case Study Results
Compound Derivative | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
FNA (fluorinated derivative) | HepG2 | 1.30 | Higher potency than SAHA (17.25 μM) |
Chlorinated analog | P-388 leukemia | Varies | Significant activity observed |
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition: Potential interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell growth and apoptosis.
- DNA Interaction: Formation of covalent bonds with DNA bases leading to cross-linking and disruption of replication processes.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O4S2/c27-14-16-31(17-15-28)37(33,34)23-12-8-20(9-13-23)25(32)30-26-29-24(18-36-26)19-6-10-22(11-7-19)35-21-4-2-1-3-5-21/h1-13,18H,14-17H2,(H,29,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIQMCBBUBTZQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.